

An In-depth Technical Guide to Ethyl 4-tert-butylbenzoylformate

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Compound of Interest

Compound Name: *Ethyl 4-tert-butylbenzoylformate*

Cat. No.: *B1301108*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-tert-butylbenzoylformate**, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its chemical identity, structural details, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral data.

Chemical Identity and Structure

- Systematic IUPAC Name: ethyl 2-(4-tert-butylphenyl)-2-oxoacetate[1]
- Common Name: **Ethyl 4-tert-butylbenzoylformate**
- CAS Number: 80120-36-1[1][2]
- Molecular Formula: C₁₄H₁₈O₃[1][2]
- Molecular Weight: 234.29 g/mol [1]
- Chemical Structure:

Chemical structure of Ethyl 4-tert-butylbenzoylformate

Structural Description: The molecule consists of a central α -ketoester functionality. The keto group is attached to a 4-tert-butylphenyl group, and the ester group is an ethyl ester.

Physicochemical and Hazard Data

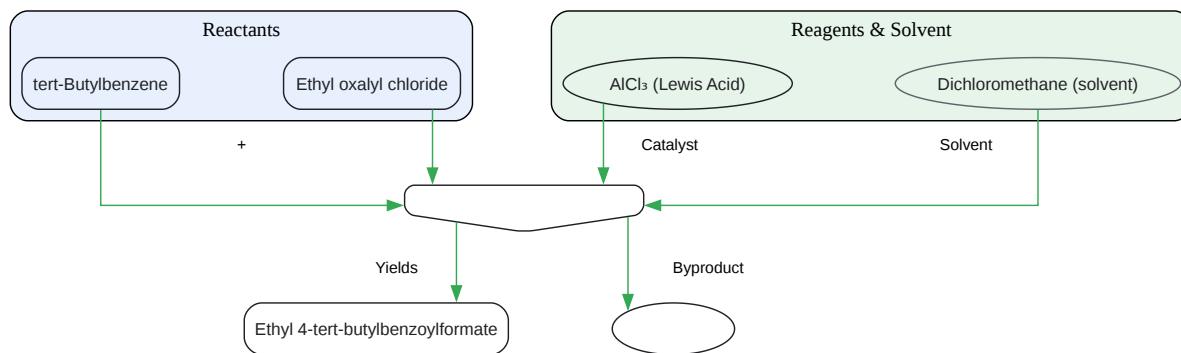
A summary of the key physicochemical properties and hazard information for **Ethyl 4-tert-butylbenzoylformate** is presented in the table below.

Property	Value	Reference
Boiling Point	104-110 °C at 0.1 mmHg	[2]
Density	1.045 g/cm ³	[2]
Flash Point	139.4 °C	[2]
Refractive Index	1.498	[2]
Hazard Statements	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.	[2]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following is a detailed experimental protocol for the synthesis of **Ethyl 4-tert-butylbenzoylformate**. This method is based on the well-established Friedel-Crafts acylation reaction.

Reaction Scheme



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Caption: Synthesis of **Ethyl 4-tert-butylbenzoylformate** via Friedel-Crafts Acylation.

Materials

- tert-Butylbenzene
- Ethyl oxalyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (DCM)
- 2M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
- Cool the stirred suspension to 0-5 °C in an ice bath.
- Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
- Once the addition of tert-butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl to quench the reaction and dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **Ethyl 4-tert-butylbenzoylformate**.

Predicted Spectral Data Analysis

Due to the lack of publicly available experimental spectra for **Ethyl 4-tert-butylbenzoylformate**, the following data is predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic protons ortho to the carbonyl group
~7.50	Doublet	2H	Aromatic protons meta to the carbonyl group
~4.45	Quartet	2H	-OCH ₂ CH ₃
~1.42	Triplet	3H	-OCH ₂ CH ₃
~1.35	Singlet	9H	-C(CH ₃) ₃

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~185.0	C=O (keto)
~163.5	C=O (ester)
~158.0	Aromatic C-tert-butyl
~130.5	Aromatic C-H ortho to carbonyl
~129.0	Aromatic C-C=O
~126.0	Aromatic C-H meta to carbonyl
~62.5	-OCH ₂ CH ₃
~35.0	-C(CH ₃) ₃
~31.0	-C(CH ₃) ₃
~14.0	-OCH ₂ CH ₃

Predicted FT-IR Spectral Data

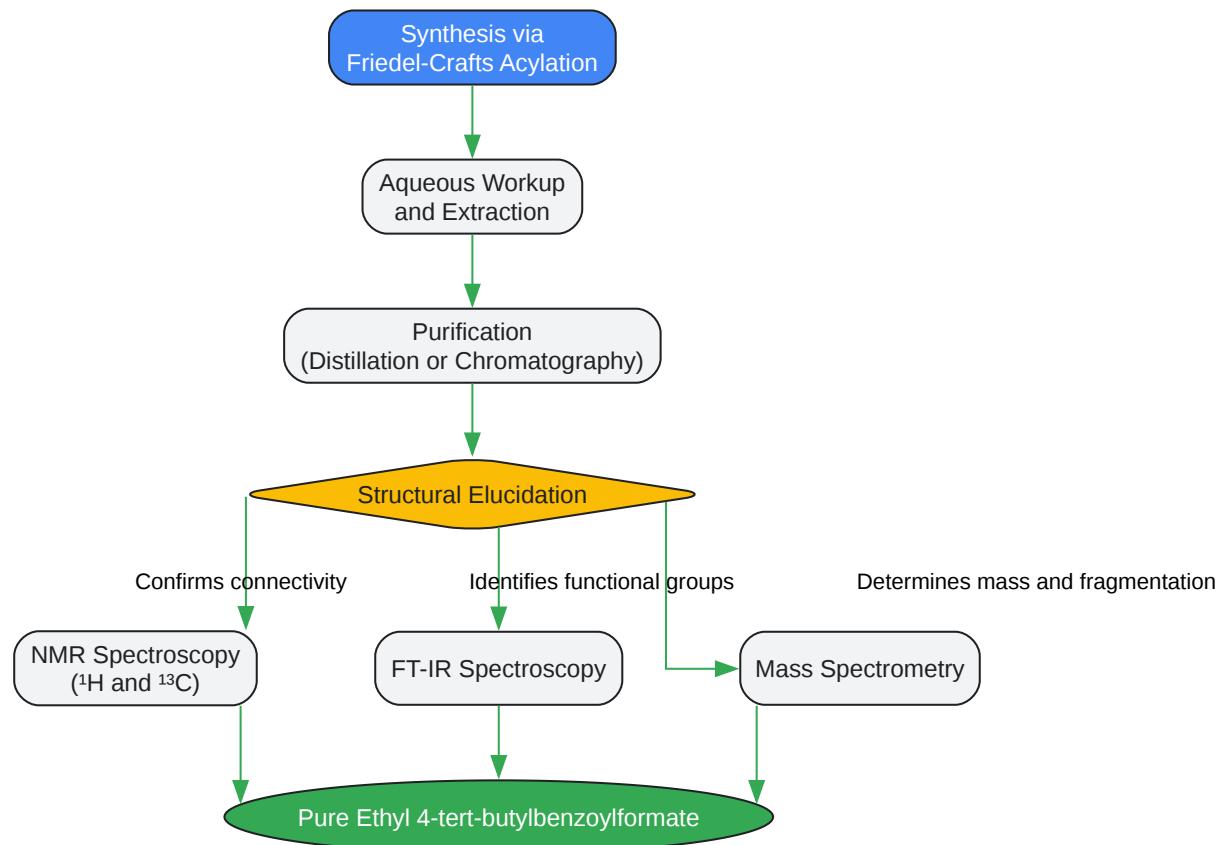
Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium-Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1680	Strong	C=O stretch (keto)
~1605	Medium	C=C stretch (aromatic)
~1280	Strong	C-O stretch (ester)
~1180	Strong	C-O stretch

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
234	[M] ⁺ (Molecular ion)
219	[M - CH ₃] ⁺
189	[M - OCH ₂ CH ₃] ⁺
161	[M - COOCH ₂ CH ₃] ⁺
147	[4-tBu-C ₆ H ₄ -CO] ⁺
57	[C(CH ₃) ₃] ⁺

Logical Workflow Diagram: Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of **Ethyl 4-tert-butylbenzoylformate**.



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Caption: Experimental workflow for the synthesis and characterization of the target compound.

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References

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